Cinnamic acid, beta-hydroxydithio-, methyl ester
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Overview
Description
Cinnamic acid, beta-hydroxydithio-, methyl ester, also known as 4-methylthio-3-butenyl is a natural compound found in various plants. It is a member of the cinnamic acid family, which is known for its biological and pharmacological activities. This compound has gained significant attention in scientific research due to its potential benefits in various fields.
Mechanism Of Action
The exact mechanism of action of cinnamic acid, beta-hydroxydithio-, methyl ester is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of gene expression, inhibition of cell proliferation, and induction of apoptosis.
Biochemical And Physiological Effects
Cinnamic acid, beta-hydroxydithio-, methyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been found to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
Cinnamic acid, beta-hydroxydithio-, methyl ester has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods. However, one limitation is that it may exhibit different biological effects depending on the cell type or experimental conditions.
Future Directions
There are several future directions for the research on cinnamic acid, beta-hydroxydithio-, methyl ester. One area of interest is the development of novel synthesis methods to improve the yield and purity of the compound. Another area is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action and to determine the optimal conditions for its use in various applications.
Synthesis Methods
Cinnamic acid, beta-hydroxydithio-, methyl ester can be synthesized through various methods. One of the most common methods is the reaction between 3-methylthiopropionaldehyde and acrolein. This reaction is catalyzed by an enzyme called pyridoxal 5'-phosphate-dependent enzyme.
Scientific Research Applications
Cinnamic acid, beta-hydroxydithio-, methyl ester has been extensively studied for its potential benefits in various fields. It has been found to possess anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use in the food industry as a flavoring agent.
properties
CAS RN |
13636-68-5 |
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Product Name |
Cinnamic acid, beta-hydroxydithio-, methyl ester |
Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
methyl (Z)-3-hydroxy-3-phenylprop-2-enedithioate |
InChI |
InChI=1S/C10H10OS2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7- |
InChI Key |
CZFGTEBAPGAKRP-JXMROGBWSA-N |
Isomeric SMILES |
CS/C(=C/C(=O)C1=CC=CC=C1)/S |
SMILES |
CSC(=S)C=C(C1=CC=CC=C1)O |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1)S |
synonyms |
3-Hydroxy-3-phenylpropenedithioic acid methyl ester |
Origin of Product |
United States |
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